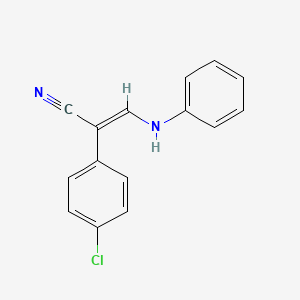

3-Anilino-2-(4-chlorophenyl)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-anilino-2-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-14-8-6-12(7-9-14)13(10-17)11-18-15-4-2-1-3-5-15/h1-9,11,18H/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLSFDCBVGTJOW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Anilinoacrylonitrile Chemistry

3-Anilino-2-(4-chlorophenyl)acrylonitrile belongs to the anilinoacrylonitrile class, a group of organic molecules characterized by an acrylonitrile (B1666552) backbone substituted with an aniline (B41778) group. The core structure features a carbon-carbon double bond, a nitrile group (-C≡N), and an amino group attached to a phenyl ring (aniline). The specific identity of the compound arises from the substituents on this framework: an aniline group at the C-3 position and a 4-chlorophenyl group at the C-2 position of the acrylonitrile chain.

The synthesis of such compounds is often achieved through well-established organic reactions, most notably the Knoevenagel condensation. bhu.ac.innih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, 2-(4-chlorophenyl)acetonitrile, with a suitable aniline derivative or an orthoformate followed by reaction with aniline. The versatility of the Knoevenagel condensation allows for the introduction of various substituents, enabling the creation of a diverse library of anilinoacrylonitrile derivatives. The presence of the electron-withdrawing nitrile group and the phenyl rings makes the molecule's double bond and adjacent functional groups reactive centers for further chemical transformations.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-Anilino-2-(4-chlorophenyl)prop-2-enenitrile |

| Molecular Formula | C₁₅H₁₁ClN₂ |

| Molecular Weight | 266.72 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |

| InChI Key | InChI=1S/C15H11ClN2/c16-14-7-5-12(6-8-14)15(11-18)9-17-13-3-1-2-4-10-13/h1-10,17H |

Overview of the Chemical Class and Its Research Significance

The acrylonitrile (B1666552) scaffold is a key structural motif found in various biologically active compounds and pharmaceutical drugs. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The incorporation of an aniline (B41778) moiety further enhances the structural complexity and potential for biological interactions, making anilinoacrylonitriles a particularly significant subclass.

Research into related heterocyclic acrylonitrile derivatives has demonstrated potent antiproliferative effects against various cancer cell lines. For instance, studies on substituted 3-aryl-2-thienylacrylonitriles, which share the core acrylonitrile structure, have revealed significant cytotoxic activities. researchgate.net Similarly, other complex heterocyclic systems built upon the acrylonitrile framework have shown promise as antimicrobial agents. mdpi.com The research significance of this class is rooted in its potential to act as:

Key Intermediates: They serve as versatile synthons for the synthesis of more complex heterocyclic compounds like pyrimidines, pyridines, and benzothiazines.

Bioactive Scaffolds: The inherent reactivity and structural features of the anilinoacrylonitrile core make it a privileged scaffold for the design of novel therapeutic agents. The combination of a hydrophobic chlorophenyl group and a flexible anilino group allows for diverse interactions with biological targets.

Scope and Objectives of Research on 3 Anilino 2 4 Chlorophenyl Acrylonitrile

Established Synthetic Routes to Anilinoacrylonitrile Derivatives

Knoevenagel Condensation Approaches

A foundational and widely employed method for the synthesis of the 2-aryl-acrylonitrile backbone is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a basic catalyst. For the synthesis of the precursor to the target molecule, 4-chlorobenzaldehyde (B46862) is reacted with malononitrile. researchgate.netbhu.ac.in

The general reaction is as follows: 4-chlorobenzaldehyde + malononitrile → 2-(4-chlorophenyl)methylene-malononitrile

Various catalytic systems have been developed to promote this condensation, often focusing on green chemistry principles. For instance, the reaction can be carried out efficiently at room temperature using a sonicator and a catalytic amount of ammonium (B1175870) acetate (B1210297), providing high yields in a short duration. bhu.ac.in Another approach utilizes bifunctional frameworks as heterogeneous catalysts, where metal centers act as Lewis acids to activate the carbonyl group of the aldehyde, and basic amine groups on the framework deprotonate the malononitrile. nih.gov

The resulting 2-(4-chlorophenyl)methylene-malononitrile can then be further reacted to introduce the anilino group.

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Reference |

| 4-chlorobenzaldehyde | malononitrile | Ammonium acetate | Sonication, Room Temp | 2-(4-chlorophenyl)methylene-malononitrile | bhu.ac.in |

| Benzaldehyde derivatives | malononitrile | Amino-bifunctional frameworks | Ethanol, Room Temp | 2-Arylmethylene-malononitrile | nih.gov |

Condensation Reactions with Activated Nitriles

An alternative approach involves the use of a pre-formed activated nitrile, such as 2-(4-chlorophenyl)acetonitrile. This can be reacted with a suitable one-carbon electrophile to introduce the carbon atom that will ultimately bear the anilino group. A relevant example of this strategy is the condensation of a substituted phenylacetonitrile (B145931) with an amide acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminonitrile intermediate, which can then undergo substitution with aniline.

While not directly reported for 2-(4-chlorophenyl)acetonitrile, the synthesis of the analogous 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile has been described, providing a template for this methodology. google.com This patent highlights the utility of such condensation strategies in the preparation of complex anilinoacrylonitrile derivatives.

Multicomponent Reaction Strategies for Anilino-Acrylonitrile Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical route to complex molecules. While a direct three-component synthesis of this compound from 4-chlorobenzaldehyde, malononitrile, and aniline has not been explicitly detailed, various MCRs for the synthesis of related structures have been reported.

For example, three-component reactions are widely used for the synthesis of diverse heterocyclic and aromatic compounds. mdpi.comrsc.org These strategies often involve the in-situ formation of reactive intermediates that then combine to generate the final product. A hypothetical MCR for the target molecule could involve the initial Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, followed by an in-situ Michael addition of aniline to the electron-deficient double bond. Optimization of reaction conditions and catalysts would be crucial to favor the desired tandem reaction pathway. The development of such a one-pot process would represent a significant improvement in the synthetic efficiency for this class of compounds.

Substitution and Amination Reactions in Acrylonitrile (B1666552) Synthesis

A highly plausible and versatile method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 3-position of a 2-(4-chlorophenyl)acrylonitrile derivative. A common precursor for such a reaction would be a 3-alkoxy-2-(4-chlorophenyl)acrylonitrile, such as 2-(4-chlorophenyl)-3-ethoxyacrylonitrile.

The synthesis of this intermediate could be achieved through the reaction of 2-(4-chlorophenyl)acetonitrile with triethyl orthoformate. The subsequent reaction with aniline would proceed via a nucleophilic vinylic substitution mechanism, where the aniline nitrogen attacks the electron-deficient carbon at the 3-position, leading to the displacement of the ethoxy group and the formation of the desired product. The presence of the electron-withdrawing nitrile and 4-chlorophenyl groups activates the double bond towards nucleophilic attack. The existence of related compounds like 2-((4-chlorophenyl)sulfonyl)-3-ethoxyacrylonitrile supports the viability of 3-ethoxyacrylonitriles as synthetic intermediates. bldpharm.com

Another related approach is the direct amination of acrylonitrile itself or its derivatives. For instance, the Michael addition of anilines to acrylonitrile, catalyzed by Lewis acids such as aluminum chloride, is a known method for the synthesis of N-β-cyanoethyl anilines. researchgate.net While this reaction functionalizes the nitrogen of aniline rather than directly forming the target structure, it demonstrates the principle of reacting anilines with activated acrylonitriles.

Catalytic Systems and Reaction Optimization in Acrylonitrile Synthesis

The efficiency and selectivity of the synthetic routes to this compound and its analogs are highly dependent on the catalytic system employed and the optimization of reaction conditions.

For Knoevenagel condensation, a variety of catalysts have been explored to improve yields and facilitate milder reaction conditions. These include:

Basic catalysts: Simple bases like piperidine (B6355638) or ammonium acetate are commonly used. bhu.ac.in

Lewis acids: Metal salts can activate the carbonyl group of the aldehyde.

Heterogeneous catalysts: Solid-supported catalysts, such as amino-functionalized frameworks, offer advantages in terms of easy separation and reusability. nih.gov

Ionic liquids: Acetic acid functionalized imidazolium (B1220033) salts have been used as reusable catalysts in tandem Knoevenagel-Michael-cyclocondensation reactions, demonstrating their potential for acrylonitrile synthesis. rsc.org

Reaction optimization involves the systematic study of parameters such as solvent, temperature, and catalyst loading. For instance, in the synthesis of tetrahydrobenzo[b]pyrans via a tandem Knoevenagel condensation, solvent-free conditions were found to be highly effective. rsc.org The choice of solvent can significantly influence reaction rates and yields, with polar aprotic solvents often being suitable for these types of condensation reactions. Temperature is another critical parameter that needs to be controlled to minimize side reactions and maximize the yield of the desired product.

For substitution and amination reactions, the choice of catalyst and reaction conditions will depend on the specific substrates and leaving groups involved. Lewis acids can be employed to enhance the electrophilicity of the acrylonitrile derivative, while the use of a suitable base may be necessary to deprotonate the aniline and increase its nucleophilicity.

The table below summarizes various catalytic systems used in reactions relevant to the synthesis of anilinoacrylonitriles.

| Reaction Type | Catalyst | Advantages | Reference |

| Knoevenagel Condensation | Amino-bifunctional frameworks | Heterogeneous, reusable, mild conditions | nih.gov |

| Knoevenagel Condensation | Ammonium acetate | Inexpensive, mild conditions | bhu.ac.in |

| Tandem Knoevenagel-Michael-cyclocondensation | Acetic acid functionalized ionic liquid | Reusable, solvent-free conditions | rsc.org |

| Michael Addition | Aluminum chloride | Effective for amination of acrylonitrile | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the local electronic environment.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH Proton | 8.0 - 9.0 | Singlet (broad) | - |

| Vinyl Proton (=CH) | 7.5 - 8.0 | Singlet | - |

| Aromatic Protons (4-chlorophenyl) | 7.3 - 7.6 | Multiplet | ortho, meta |

| Aromatic Protons (Anilino) | 6.8 - 7.4 | Multiplet | ortho, meta, para |

The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent. The vinyl proton is expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons of both the 4-chlorophenyl and anilino rings would appear as complex multiplets in their respective regions due to spin-spin coupling between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyano Carbon (C≡N) | 115 - 120 |

| Quaternary Carbon (C-Cl) | 135 - 140 |

| Quaternary Carbon (C-Anilino) | 140 - 145 |

| Aromatic Carbons | 115 - 140 |

| Olefinic Carbons (C=C) | 100 - 150 |

The cyano carbon typically resonates in the upfield region of the spectrum. The various aromatic and olefinic carbons would produce a series of signals in the downfield region, with their specific chemical shifts determined by the electronic effects of the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show the coupling network within the aromatic rings, helping to differentiate the signals of the 4-chlorophenyl and anilino moieties.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Expected FT-IR Data:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong, Sharp |

| C=C Stretch (Olefinic) | 1600 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

The sharp and strong absorption band for the nitrile group (C≡N) is a key diagnostic feature. The N-H stretching vibration would appear as a medium intensity band. The aromatic and olefinic C=C stretching vibrations would be observed in the fingerprint region, along with various other bending and stretching modes.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Expected Raman Data:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong |

| C=C Stretch (Olefinic) | 1600 - 1620 | Strong |

| C=C Stretch (Aromatic Ring Breathing) | ~1000 and ~1600 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

The C≡N and C=C stretching vibrations are expected to give strong signals in the Raman spectrum. The symmetric ring breathing modes of the aromatic rings are also typically strong in Raman spectra. The C-Cl stretch would also be readily observable.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the conjugated systems present in the molecule.

The structure of this compound features several key chromophores and auxochromes that dictate its UV-Vis absorption profile. The molecule possesses a highly conjugated system extending across the aniline ring, the acrylonitrile backbone, and the 4-chlorophenyl group. This extensive conjugation is expected to result in strong absorption bands in the UV-A and near-UV regions.

Detailed analysis of its electronic spectrum would likely reveal multiple absorption bands, corresponding to different electronic transitions. The primary transitions anticipated are of the π → π* type, originating from the delocalized π-electron system of the aromatic rings and the carbon-carbon double bond. The presence of the anilino group (an auxochrome with a lone pair of electrons on the nitrogen atom) and the cyano group can also lead to n → π* transitions, although these are typically of lower intensity.

The electronic transitions are influenced by the electronic nature of the substituents. The electron-donating anilino group and the electron-withdrawing chloro and cyano groups create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a significant bathochromic (red) shift of the longest wavelength absorption maximum (λmax), moving it to higher wavelengths.

While specific experimental data for this exact compound is not widely published, data from structurally analogous acrylonitrile derivatives allow for a predictive understanding of its UV-Vis spectrum. It is anticipated that this compound would exhibit a principal absorption band in the range of 350-420 nm.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Associated Structural Feature |

|---|---|---|

| ~ 250 - 280 | π → π* | Phenyl and Chlorophenyl rings |

Note: The values in this table are estimations based on the analysis of similar chemical structures and fundamental principles of UV-Vis spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas, thereby providing definitive proof of the molecular formula.

For this compound, the molecular formula is C₁₅H₁₁ClN₂. HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent peak for the protonated molecule, [M+H]⁺.

The high resolution of the instrument allows for the determination of the mass with an accuracy of a few parts per million (ppm). This experimental mass can then be compared to the theoretically calculated mass for the proposed molecular formula. A close match between the measured and calculated mass provides strong evidence for the correct elemental composition.

Furthermore, the isotopic pattern of the molecular ion peak provides additional confirmation. The presence of a chlorine atom in the structure of this compound would result in a characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, the mass spectrum would exhibit two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1, separated by two mass units. This distinctive isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₁₂³⁵ClN₂⁺ | 267.0689 | Within 5 ppm of calculated |

Note: The "Measured Exact Mass" is the expected result from an HRMS experiment. The high accuracy of this technique allows for the unambiguous confirmation of the molecular formula.

Theoretical and Computational Investigations of 3 Anilino 2 4 Chlorophenyl Acrylonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations specific to 3-Anilino-2-(4-chlorophenyl)acrylonitrile are not available in the reviewed literature. Such calculations would typically involve the use of DFT to model the molecule's electronic behavior and predict its reactivity.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

No published studies were found that report the optimized molecular geometry of this compound using DFT methods. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles, forming the basis for all other computational investigations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound have not been reported. This analysis is vital for understanding the molecule's chemical stability and reactivity patterns.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not available in the scientific literature. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available NBO analysis results for this compound. This computational technique would provide insight into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these electronic effects.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Without foundational DFT calculations, no TD-DFT studies predicting the electronic absorption spectra, excitation energies, or oscillator strengths for this compound could be located.

Prediction of Spectroscopic Parameters via Computational Methods

No computational predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound were found in the reviewed literature. These predictions rely on prior geometry optimization and frequency calculations at a suitable level of theory.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a molecule and its various possible spatial arrangements (conformers). These analyses help in elucidating the structure-property relationships that govern the molecule's behavior. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to determine its optimized geometry and explore its conformational landscape.

The structure of this compound features two aromatic rings, an aniline (B41778) moiety and a 4-chlorophenyl group, connected by an acrylonitrile (B1666552) backbone. The rotational freedom around the single bonds, particularly the C-N bond of the anilino group and the C-C bonds connecting the phenyl rings to the acrylonitrile core, gives rise to different conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents.

Computational studies on similar acrylonitrile derivatives have shown that the planarity of the molecule is a critical factor. researchgate.netnih.gov For instance, in a related compound, the two aromatic rings were found to be inclined to one another by a significant angle. researchgate.netnih.gov In the case of this compound, the molecule would likely adopt a non-planar conformation to minimize steric repulsion between the bulky phenyl groups. The acrylonitrile group itself is expected to be relatively planar. researchgate.netnih.gov

A detailed conformational analysis would involve rotating the key dihedral angles and calculating the potential energy surface to identify the global and local energy minima, which correspond to the most stable conformers. These studies are crucial for understanding how the molecule packs in a solid state and how its shape influences its electronic properties.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

| Dihedral Angle (Anilino Ring - Acrylonitrile Plane) | Non-zero (indicating non-planarity) |

| Dihedral Angle (4-chlorophenyl Ring - Acrylonitrile Plane) | Non-zero (indicating non-planarity) |

| Bond Length (C≡N) | ~1.15 Å |

| Bond Length (C=C) | ~1.35 Å |

| Bond Angle (C-C≡N) | ~178-180° |

Note: The values in this table are estimations based on typical values for similar structures and require specific computational calculations for precise determination.

Studies on Non-Linear Optical (NLO) Properties and Potential Optoelectronic Applications

Non-linear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as telecommunications, optical information processing, and data storage. dtic.mildtic.mil Organic molecules, particularly those with donor-acceptor (D-π-A) structures, have shown promising NLO properties. rsc.org In this compound, the anilino group can act as an electron donor, the cyano group as an electron acceptor, and the acrylonitrile bridge as the π-conjugated system.

Theoretical investigations, often using DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO response of molecules. rsc.orgnih.gov These calculations can determine key parameters such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response.

Studies on various functionalized acrylonitrile compounds have demonstrated that the introduction of donor and acceptor groups can effectively modulate the second-order NLO response. rsc.org The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key factor governing the magnitude of the NLO properties. The presence of the electron-donating anilino group and the electron-withdrawing 4-chlorophenyl and cyano groups in this compound suggests a significant potential for NLO activity.

The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is another important parameter derived from computational studies. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more pronounced NLO response. ymerdigital.com For this compound, the electronic transitions would likely involve the promotion of an electron from the HOMO, localized mainly on the anilino moiety, to the LUMO, distributed over the acrylonitrile and 4-chlorophenyl parts of the molecule.

Table 2: Calculated Non-Linear Optical Properties of a Generic Donor-π-Acceptor Acrylonitrile Derivative

| NLO Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | > 5 D |

| Average Polarizability (α) | > 200 |

| First Hyperpolarizability (β) | > 1000 |

Note: These are representative values from studies on similar D-π-A acrylonitrile systems and are intended to illustrate the potential of this compound. Specific calculations are needed for the exact values.

The promising NLO properties suggested by theoretical studies indicate that this compound and related compounds could be valuable candidates for the development of new optoelectronic materials. researchgate.netscilit.com Further experimental validation is necessary to confirm these theoretical predictions and to explore the practical applications of this compound in devices such as optical switches and frequency converters.

Chemical Reactivity and Derivatization Strategies for 3 Anilino 2 4 Chlorophenyl Acrylonitrile

Reactions Involving the Anilino Moiety

The anilino group in 3-anilino-2-(4-chlorophenyl)acrylonitrile, being a secondary amine, retains nucleophilic character and can participate in a variety of reactions. The nitrogen atom's lone pair of electrons can be involved in alkylation, acylation, and condensation reactions.

N-Alkylation and N-Acylation: The hydrogen atom on the anilino nitrogen can be substituted through reactions with alkyl halides or acyl chlorides in the presence of a suitable base. These reactions lead to the formation of N-substituted derivatives, which can be a strategic step in modifying the electronic properties of the molecule or for introducing further functionalities for subsequent transformations.

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (R-X) | 3-(N-Alkyl-N-anilino)-2-(4-chlorophenyl)acrylonitrile |

| This compound | Acyl Chloride (RCOCl) | 3-(N-Acyl-N-anilino)-2-(4-chlorophenyl)acrylonitrile |

Condensation Reactions: The anilino moiety can also undergo condensation with various electrophiles. For instance, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are often used to build more complex molecular architectures.

Transformations of the Acrylonitrile (B1666552) Functional Group

The acrylonitrile functionality is a key reactive center in the molecule, offering multiple avenues for chemical modification. The nitrile group and the carbon-carbon double bond are both susceptible to a range of transformations.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or amide. This transformation is fundamental for converting the acrylonitrile moiety into other important functional groups, thereby expanding the synthetic utility of the parent molecule.

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to diamine derivatives, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.

Additions to the α,β-Unsaturated System: The conjugated system of the acrylonitrile group is susceptible to Michael addition reactions. Nucleophiles can add to the β-carbon of the double bond, leading to the formation of a variety of functionalized products. This reactivity is crucial for carbon-carbon and carbon-heteroatom bond formation.

| Reaction Type | Reagent | Product |

| Hydrolysis | H3O+ or OH- | 3-Anilino-2-(4-chlorophenyl)acrylic acid/amide |

| Reduction | LiAlH4 or H2/Catalyst | 3-Anilino-2-(4-chlorophenyl)propan-1-amine |

| Michael Addition | Nucleophile (Nu-) | 3-Anilino-2-(4-chlorophenyl)-3-(nucleophil)propanenitrile |

Cyclization and Heteroannulation Reactions for Fused Ring Systems

One of the most significant applications of this compound is its use as a precursor in the synthesis of fused heterocyclic systems. The strategic positioning of the anilino and acrylonitrile groups allows for intramolecular cyclizations and intermolecular cycloaddition reactions to construct various ring systems.

Synthesis of Pyrimidines: Enaminonitriles are well-established precursors for pyrimidine (B1678525) synthesis. Reaction of this compound with formamide (B127407) or other one-carbon synthons can lead to the formation of aminopyrimidine derivatives.

Synthesis of Pyrazoles: The reaction with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyrazoles. The hydrazine can react with the enamine and nitrile functionalities to yield aminopyrazole derivatives.

Synthesis of Pyridines: The acrylonitrile moiety can participate in cycloaddition reactions to form pyridine (B92270) rings. For instance, [4+2] cycloaddition reactions with suitable dienophiles can lead to highly substituted pyridine derivatives.

Table of Synthesized Heterocycles:

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Formamide | 4-Anilino-5-(4-chlorophenyl)pyrimidine |

| This compound | Hydrazine Hydrate | 3-Amino-5-anilino-4-(4-chlorophenyl)pyrazole |

| This compound | Electron-deficient alkynes | Substituted Pyridines |

Strategies for Further Functionalization and Analog Synthesis

The core structure of this compound can be further functionalized to generate a library of analogs with diverse properties. These strategies often involve modifications of the aromatic rings or the reactive functional groups.

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions can be performed on the anilino or the 4-chlorophenyl ring, although the directing effects of the existing substituents must be considered. For example, nitration or halogenation can introduce new functional groups onto the aromatic rings, which can then be used for further derivatization.

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at this position, leading to a vast array of analogs.

Regioselective and Stereoselective Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of well-defined products.

Regioselectivity in Cyclization Reactions: The formation of different isomers is possible in many of the cyclization reactions. The regiochemical outcome is often dictated by the reaction conditions, the nature of the reactants, and the inherent electronic and steric properties of the starting material. For instance, in the synthesis of pyrazoles from substituted hydrazines, the regioselectivity of the cyclization is a key consideration.

Stereoselectivity of the Double Bond: The double bond in this compound can exist as either the E or Z isomer. The stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions, particularly in cycloaddition processes. Synthetic methods are often designed to selectively produce one isomer. Research has shown that related 3-aryl-2-arylacrylonitriles can be synthesized as specific E isomers.

Role of 3 Anilino 2 4 Chlorophenyl Acrylonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of 3-anilino-2-(4-chlorophenyl)acrylonitrile and related β-enaminonitriles allows for their transformation into various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. researchgate.net The enamine nitrogen and the nitrile group are key players in cyclization reactions, enabling the construction of fused ring systems.

A significant application of 3-anilino-2-arylacrylonitriles is in the synthesis of highly substituted 3-aminopyrroles. Through an intramolecular Thorpe-Ziegler cyclization, these enaminonitriles can be converted into functionalized pyrrole (B145914) rings. lookchem.com This reaction typically involves the reaction of the enaminonitrile with an α-haloketone under basic conditions. The resulting 3-aminopyrrole derivatives are valuable intermediates themselves. lookchem.com

These 3-aminopyrroles can be readily transformed into pyrrolo[3,2-d]pyrimidines, which are also known as 9-deazapurines. lookchem.com This conversion underscores the utility of the initial acrylonitrile (B1666552) scaffold in building complex, biologically relevant heterocyclic systems. Pyrrolopyrimidines are of great interest due to their presence in natural alkaloids and their potential as therapeutic agents. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, another isomeric scaffold, can also be achieved from β-enaminonitrile precursors of the pyrrole ring, which are then cyclized with various bifunctional reagents. benthamdirect.com

Table 1: Synthesis of 3-Aminopyrrole Derivatives from 3-Amino-2-phenylacrylonitriles Data derived from analogous reactions described in the literature.

| Starting Enaminonitrile | Reagent (α-Haloketone) | Product (3-Aminopyrrole Derivative) | Yield (%) |

|---|---|---|---|

| 3-Piperidino-2-phenylacrylonitrile | 2-Bromoacetophenone | 2-Amino-1-benzoyl-4-phenyl-1,5-dihydropyrrole-3-carbonitrile | 75 |

| 3-Morpholino-2-phenylacrylonitrile | Ethyl 2-bromoacetate | Ethyl 2-amino-3-cyano-4-phenyl-1H-pyrrole-1-acetate | 80 |

| 3-Anilino-2-phenylacrylonitrile | 2-Chloro-1-(4-nitrophenyl)ethanone | 2-Amino-1-(4-nitrobenzoyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 72 |

The structural framework of this compound is well-suited for the synthesis of quinazoline (B50416) derivatives. Synthetic strategies often utilize precursors like 2-aminobenzonitriles for cyclization reactions to build the quinazoline core. scielo.br A particularly relevant approach is the synthesis of 4-aminoquinazolines through the condensation of N-(2-cyanophenyl)amidines with arylamines. rsc.org This demonstrates a pathway where a cyano group ortho to an amino- or amidine-group on a benzene (B151609) ring is a key intermediate for constructing the fused pyrimidine (B1678525) ring of the quinazoline. By analogy, intramolecular cyclization of this compound or its reaction with other reagents could provide a route to novel quinazoline and quinazolinone derivatives, which are known to possess a broad spectrum of biological activities. nih.gov

The synthesis of purines, which are fundamental components of nucleic acids, can be approached using strategies similar to those for related nitrogen heterocycles. A direct synthetic linkage has been demonstrated where methods developed for 4-aminoquinazolines were successfully applied to the preparation of 2-alkyl-6-arylaminopurines. rsc.org This highlights the synthetic synergy between these two classes of heterocycles.

Furthermore, the pyrrolo[3,2-d]pyrimidine scaffold, synthesized from β-enaminonitrile precursors as described above, is a deazapurine analog. lookchem.com The established routes to these deazapurines from anilinoacrylonitrile intermediates provide a strong basis for developing synthetic pathways to purines themselves, given their close structural relationship. Both de novo and salvage pathways are known for the biological synthesis of purines, starting from simple precursors to build the complex fused-ring system. utah.eduwikipedia.orgslideshare.net

Building Block for Complex Organic Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. beilstein-journals.org this compound is an exemplary building block due to the presence of multiple, orthogonally reactive functional groups. This allows for stepwise and selective reactions to build intricate molecular frameworks.

The high versatility of β-enaminonitriles (cyanoenamines) is well-established, and they are widely used to synthesize a variety of cyclic and aromatic nitrogen-containing derivatives. researchgate.netresearchgate.net The anilino group can participate in cyclization reactions or be modified, the nitrile group can be hydrolyzed or act as an electrophile, the double bond can undergo addition reactions, and the 4-chlorophenyl group offers a site for cross-coupling reactions. This multi-functionality enables its incorporation into larger, complex systems with tailored properties.

Applications in the Development of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govdigitellinc.com The goal of DOS is to explore novel regions of chemical space to identify new biologically active compounds. broadinstitute.org

β-Enaminonitriles and the structurally related β-enamino esters are excellent substrates for DOS. rsc.org Their ability to participate in multicomponent reactions (MCRs) allows for the rapid assembly of complex molecules from simple starting materials in a single step, which is a hallmark of library synthesis. The varied reactivity of this compound allows it to be used in different reaction pathways, leading to a wide range of molecular scaffolds from a single starting material. By varying the aniline (B41778) component, the aryl group at the 2-position, or the reaction partners in MCRs, a large and diverse library of compounds can be generated for screening against various biological targets.

Table 2: Potential Heterocyclic Scaffolds from this compound in DOS

| Reaction Type | Potential Reagent(s) | Resulting Heterocyclic Core |

|---|---|---|

| Thorpe-Ziegler Cyclization | α-Haloketones | Substituted Pyrroles |

| Annulation | Guanidine / Urea (B33335) | Substituted Pyrimidines |

| Domino Reaction | Alkynylated Uracils | Pyrrolo[3,2-d]pyrimidines |

| Intramolecular Cyclization | Acid catalyst / Lewis Acid | Quinoline derivatives |

| Condensation/Rearrangement | Formamide (B127407) / Formic Acid | Quinazoline derivatives |

Exploration of 3 Anilino 2 4 Chlorophenyl Acrylonitrile As a Medicinal Chemistry Scaffold

Design and Synthesis of Derivatives Based on the Anilinoacrylonitrile Scaffold

The design of derivatives based on the 3-Anilino-2-(4-chlorophenyl)acrylonitrile scaffold is primarily driven by the goal of modulating its interaction with specific biological targets, often the ATP-binding site of protein kinases. The core scaffold presents several key points for chemical modification to explore the chemical space and optimize biological activity. These include:

The Anilino Moiety: The phenyl ring of the aniline (B41778) group is a common site for substitution. Introducing various functional groups at the ortho, meta, and para positions can influence the compound's electronic properties, steric profile, and ability to form hydrogen bonds or other interactions with the target protein.

The 4-Chlorophenyl Group: While the 4-chloro substitution is a defining feature, modifications to this ring, such as altering the position or nature of the halogen, or introducing other substituents, can be explored to probe the binding pocket for additional interactions.

The synthesis of this compound and its derivatives typically involves a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, (4-chlorophenyl)acetonitrile, with a suitable carbonyl compound, followed by reaction with aniline or a substituted aniline.

A general synthetic route is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

This synthetic strategy is versatile and allows for the introduction of a wide variety of substituents on the anilino ring by using appropriately substituted anilines in the final step.

Structure-Activity Relationship (SAR) Studies of Related Anilino-Acrylonitrile Derivatives (Focus on Structural Features and Modifications)

While specific and comprehensive SAR studies on a large library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related anilino-pyrimidine and anilino-quinazoline scaffolds, which also target kinase enzymes. nih.govnih.gov These studies provide a framework for understanding the potential SAR of the anilinoacrylonitrile scaffold.

The key structural features and their impact on activity are generally understood as follows:

Substitution on the Anilino Ring: This is a critical determinant of potency and selectivity.

Small, lipophilic groups at the meta position of the aniline ring are often favored for potent kinase inhibition. nih.gov

Electron-donating groups , such as methoxy, can enhance activity, while electron-withdrawing groups , like halogens or nitro groups, can have a variable impact depending on the specific kinase target.

The presence of groups capable of forming hydrogen bonds can significantly increase binding affinity.

The 4-Chlorophenyl Ring: The chlorine atom at the para position often occupies a specific hydrophobic pocket within the kinase active site.

Moving the chlorine to the ortho or meta position, or replacing it with other halogens (e.g., fluorine or bromine), can help to probe the size and electronic requirements of this pocket.

The introduction of additional substituents on this ring is also a viable strategy for exploring further interactions.

The following interactive table summarizes hypothetical SAR trends for derivatives of the this compound scaffold based on established principles from related kinase inhibitors.

| Modification Site | Substituent (R) | Predicted Impact on Activity | Rationale |

| Anilino Ring (meta-position) | -CH3 | Increase | Fills a small hydrophobic pocket. |

| Anilino Ring (para-position) | -OCH3 | Increase | Potential for hydrogen bond formation and favorable electronic effects. |

| Anilino Ring (para-position) | -NO2 | Decrease | Strong electron-withdrawing nature may be unfavorable for binding. |

| 4-Chlorophenyl Ring | 3,4-dichloro | Variable | May enhance binding through additional hydrophobic interactions or cause steric clash. |

| 4-Chlorophenyl Ring | 4-fluoro | Variable | Smaller size and different electronic properties compared to chlorine could alter binding affinity. |

Contribution to the Chemical Space of Bioactive Scaffolds

The this compound scaffold contributes to the vast and diverse chemical space of bioactive molecules, particularly within the domain of kinase inhibitors. Its significance lies in its relatively simple, yet tunable, structure that can be readily synthesized and modified.

Key contributions of this scaffold to the chemical space include:

Structural Diversity: By allowing for a wide range of substituents on the anilino ring, this scaffold enables the generation of large and diverse chemical libraries for high-throughput screening and lead optimization.

Target Selectivity: The specific substitution patterns on the anilino and 4-chlorophenyl rings can be fine-tuned to achieve selectivity for different kinase enzymes. For instance, subtle changes can differentiate between inhibitors of receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases like Src. nih.gov

Favorable Physicochemical Properties: The scaffold generally possesses drug-like properties, including a molecular weight and lipophilicity that can be modulated through chemical modification to optimize pharmacokinetic profiles.

The exploration of the anilinoacrylonitrile scaffold and its derivatives expands the available chemical space for the discovery of novel drugs. By serving as a starting point for further chemical elaboration, it facilitates the development of new therapeutic agents with improved potency, selectivity, and safety profiles.

Emerging Applications and Future Research Directions for Anilinoacrylonitrile Derivatives

Potential in Advanced Materials Science

The unique molecular structure of anilinoacrylonitrile derivatives, featuring a donor-π-acceptor (D-π-A) system, is the primary driver of their potential in advanced materials. The aniline (B41778) group acts as an electron donor, the acrylonitrile (B1666552) bridge serves as a π-conjugated system, and the substituted phenyl and cyano groups function as electron acceptors. This configuration facilitates intramolecular charge transfer (ICT), a key phenomenon for various optical and electronic properties.

Organic Semiconductors and Electron Acceptors (e.g., Organic Solar Cells)

Anilinoacrylonitrile derivatives are being investigated as potential components in organic electronic devices, particularly in organic solar cells (OSCs). Their electron-accepting capabilities make them suitable for use in the active layer of bulk heterojunction OSCs, where they can facilitate charge separation and transport.

One study investigated a novel acrylonitrile derivative, 2-(4-bromophenyl)-3-{5-[2-cyano-2-phenylethenyl]furan-2-yl}acrylonitrile (BPCPFA), as an electron acceptor in OSCs. scispace.com When blended with the donor polymer P3HT, the resulting device exhibited promising photovoltaic performance, with an open-circuit voltage (Voc) of 0.96 V. scispace.com Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of BPCPFA indicated that they are comparable to those of the widely used acceptor material PCBM, suggesting efficient charge transfer is possible. scispace.com The performance of the device using BPCPFA was found to be approximately seven times higher than a reference device without the acrylonitrile derivative, highlighting its role as an effective electron acceptor. scispace.com

Table 1: Photovoltaic Performance of an OSC based on P3HT and an Acrylonitrile Derivative (BPCPFA)

| Parameter | Value |

| Donor:Acceptor Ratio (wt) | 1:0.5 |

| Open-Circuit Voltage (Voc) | 0.960 V |

| Short-Circuit Current Density (Jsc) | 0.124 mA/cm2 |

| Fill Factor (FF) | 0.24 |

| Power Conversion Efficiency (PCE) | 0.029 % |

Data sourced from a study on a novel acrylonitrile derivative for organic solar cells. scispace.com

This research demonstrates the potential of acrylonitrile derivatives in organic photovoltaics. Future work will likely focus on modifying the molecular structure of compounds like "3-Anilino-2-(4-chlorophenyl)acrylonitrile" to optimize their electronic properties and enhance the efficiency of organic solar cells.

Non-Linear Optical (NLO) Materials

The "push-pull" electronic structure of anilinoacrylonitrile derivatives also makes them attractive candidates for non-linear optical (NLO) applications. NLO materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for technologies such as optical switching and frequency conversion. The efficiency of an NLO material is related to its molecular hyperpolarizability (β), which is a measure of the molecule's ability to exhibit a second-order NLO response.

For molecules with a D-π-A structure, a high hyperpolarizability is often associated with a significant intramolecular charge transfer from the donor to the acceptor group. In the case of "this compound," the aniline group acts as the donor, while the cyano and 4-chlorophenyl groups act as acceptors, creating a strong push-pull system. The NLO properties of such chromophores can be tuned by modifying the donor and acceptor groups, as well as the π-conjugated linker. chemrxiv.org

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. nih.gov These calculations can provide insights into the first hyperpolarizability (β) and help in the rational design of molecules with enhanced NLO responses. chemrxiv.org For instance, studies on similar "push-pull" chromophores have shown that increasing the polarity of the solvent can enhance the NLO response, indicating the significant role of ICT. chemrxiv.org Experimental techniques like the Kurtz-Perry powder method and Second-Harmonic Generation (SHG) are used to validate the NLO properties of synthesized compounds. researchgate.netwikipedia.org

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of anilinoacrylonitrile derivatives is often achieved through the Knoevenagel condensation, a reaction between a compound with an active methylene (B1212753) group (like a substituted acetonitrile) and a carbonyl compound (an aldehyde or ketone). In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for this synthesis.

Traditional methods often involve the use of volatile organic solvents and require long reaction times. Modern approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.gov The synthesis of various heterocyclic compounds, including derivatives related to anilinoacrylonitriles, has been successfully achieved using microwave-assisted methods, often in the absence of a catalyst. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. beilstein-journals.orgnih.gov For example, the ultrasound-assisted Strecker synthesis of α-(arylamino)acetonitrile derivatives has been shown to reduce the reaction time from 72 hours to just 30 minutes. nih.gov

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key principle of green chemistry. Solvent-free Knoevenagel condensations have been developed for the synthesis of arylidene derivatives, sometimes using grinding techniques at room temperature. scirp.org These methods are simple, efficient, and avoid the use of hazardous organic solvents. semanticscholar.org

Table 2: Comparison of Synthesis Methods for Acrylonitrile Derivatives

| Method | Conditions | Reaction Time | Advantages |

| Conventional Heating | Reflux in organic solvent | Several hours to days | Well-established |

| Microwave-Assisted | Microwave irradiation, often solvent-free | Minutes | Rapid, high yields, energy efficient |

| Ultrasound-Assisted | Ultrasonic irradiation | Minutes to hours | Faster reactions, high purity, energy efficient |

| Solvent-Free Grinding | Grinding at room temperature | Minutes | Environmentally friendly, simple, rapid |

Advanced Characterization Techniques in Future Studies

A thorough understanding of the structure-property relationships of anilinoacrylonitrile derivatives is crucial for their successful application in advanced materials. Future research will rely on a suite of advanced characterization techniques to probe their molecular and bulk properties.

Spectroscopic and Thermal Analysis: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the chemical structure of newly synthesized compounds. researchgate.net Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the materials, which is a critical parameter for their application in electronic devices. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. wikipedia.orgnih.gov This information is invaluable for understanding the intermolecular interactions that can influence the material's bulk properties, such as charge transport and NLO response. mdpi.com

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to Anilinoacrylonitrile Derivatives |

| FTIR, NMR, Mass Spectrometry | Molecular structure confirmation | Essential for verifying the synthesis of the target compound |

| TGA/DTA | Thermal stability and decomposition | Determines the operating temperature range for device applications |

| UV-Vis Spectroscopy | Electronic absorption properties | Characterizes the intramolecular charge transfer and optical bandgap |

| X-ray Crystallography | 3D molecular structure and crystal packing | Elucidates structure-property relationships for solid-state applications |

| Cyclic Voltammetry | Redox potentials (HOMO/LUMO levels) | Assesses suitability for use in organic electronic devices |

Integration of Computational and Experimental Methodologies in Compound Design

The rational design of new anilinoacrylonitrile derivatives with tailored properties can be significantly accelerated by integrating computational modeling with experimental synthesis and characterization. This synergistic approach allows for the prediction of molecular properties before synthesis, saving time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to study the electronic structure and optical properties of molecules. researchgate.netscirp.org DFT calculations can predict key parameters such as HOMO and LUMO energy levels, which are crucial for determining the potential of a molecule in organic electronics. researchgate.netijcce.ac.ir TD-DFT can be used to simulate UV-Vis absorption spectra and calculate NLO properties like hyperpolarizability. nih.govresearchgate.net

By comparing the computational predictions with experimental data, researchers can refine their theoretical models and gain a deeper understanding of the structure-property relationships. nih.govmdpi.comnih.govarxiv.orgpsu.edu For example, a combined computational and experimental study on benzonitrile (B105546) derivatives demonstrated a good agreement between the calculated and experimentally measured NLO properties. nih.gov This integrated approach enables a more efficient and targeted design of new materials with optimized performance for specific applications.

The future of anilinoacrylonitrile derivatives in advanced materials science is bright. Through the continued exploration of their electronic and optical properties, the development of sustainable synthetic methods, and the application of advanced characterization and computational techniques, these versatile compounds are poised to play a significant role in the next generation of electronic and photonic devices.

Q & A

Basic: What are the recommended methods for synthesizing 3-Anilino-2-(4-chlorophenyl)acrylonitrile, and what reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation, where an aromatic aldehyde reacts with an active methylene nitrile in the presence of a base (e.g., piperidine). Substituent effects on the aromatic rings (e.g., electron-withdrawing groups like chlorine) can enhance electrophilicity, improving reaction efficiency. Solvent polarity, temperature (60–100°C), and catalyst selection (e.g., Lewis acids) significantly affect yield. For example, polar aprotic solvents like DMF may accelerate the reaction compared to non-polar solvents .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray diffraction (XRD): Critical for determining crystal packing, bond angles, and torsion angles. For instance, XRD analysis of similar acrylonitrile derivatives revealed non-planar geometries due to steric hindrance from substituents .

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and electronic environments. The nitrile group (C≡N) typically appears at ~110–120 ppm in ¹³C NMR.

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in toxicological data across studies?

Discrepancies often arise from variations in experimental parameters:

- Species-specific metabolism: Rodent studies may overestimate human toxicity due to differences in cytochrome P450 activity .

- Exposure routes: Inhalation vs. oral administration can alter bioavailability. For example, acrylonitrile derivatives show higher neurotoxicity via inhalation in rodent models .

- Endpoint selection: Studies focusing on acute toxicity (LC50) vs. chronic effects (NOAEL/LOAEL) require distinct protocols. Cross-referencing regulatory guidelines (e.g., ATSDR, CDC) ensures standardized evaluation .

Advanced: What strategies optimize bioactivity through substituent modification?

- Electron-withdrawing groups (EWGs): Chlorine at the 4-position (as in 4-chlorophenyl) enhances electrophilicity, improving interactions with biological targets like kinases .

- Steric effects: Bulky substituents (e.g., methylsulfanyl) can hinder binding to off-target proteins, reducing cytotoxicity .

- Computational modeling: Density Functional Theory (DFT) predicts charge distribution and reactive sites, guiding rational design .

Basic: How to assess purity and stability under various storage conditions?

- HPLC/GC-MS: Quantify impurities (e.g., unreacted aniline or chlorophenyl precursors).

- Stability studies: Monitor degradation under light, humidity, and temperature (e.g., 25°C vs. 40°C). Acrylonitriles are sensitive to UV light; amber vials and desiccants are recommended .

Advanced: What computational methods predict interactions with biological targets?

- Molecular docking: Tools like AutoDock Vina simulate binding to receptors (e.g., EGFR kinase), identifying key hydrogen bonds and hydrophobic interactions.

- MD simulations: Assess binding stability over time; for example, sulfonyl groups in related compounds stabilize interactions via π-π stacking .

Basic: What safety protocols are recommended for handling this compound?

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential release of toxic vapors (e.g., HCN under decomposition) .

Advanced: How to evaluate environmental impact and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.